![molecular formula C20H23FN4O3S B2801514 N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 869075-10-5](/img/structure/B2801514.png)
N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule with the molecular formula C16H17FN4O2S2 . It has a molecular weight of 380.460 Da and a mono-isotopic mass of 380.077698 Da . It is structurally similar to melatonin .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, a similar compound, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide, was identified during a search for Notum inhibitors . The synthesis process involved crystallographic fragment screening .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 5-fluoro-2-methyl-1H-indol-3-yl group, an ethyl group, a carbamimidoyl group, and a 4-methoxy-3-methylbenzenesulfonamide group .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antitubercular Activity
Although not directly studied for our compound, indole derivatives have been investigated as potential antitubercular agents. Their ability to inhibit mycobacterial growth makes them interesting candidates.
Mechanism of Action
This compound is structurally similar to melatonin, which is known to modulate Wnt/β-catenin signaling . The Wnt palmitoleate lipid modification is essential for its signaling activity, while the carboxylesterase Notum can remove the lipid from Wnt and inactivate it . Therefore, Notum enzyme inhibition can upregulate Wnt signaling .
properties
IUPAC Name |
2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-12-10-15(5-7-19(12)28-3)29(26,27)25-20(22)23-9-8-16-13(2)24-18-6-4-14(21)11-17(16)18/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQJDPOMHCPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=C(NC3=C2C=C(C=C3)F)C)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide |
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